N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridin-3-yl Group: This step might involve a Suzuki coupling reaction between a halogenated quinoline and a pyridin-3-yl boronic acid.
Formation of the Carboxamide Group: The final step could involve the reaction of the quinoline derivative with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions might occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
- N-(2-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
- N-(2-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Uniqueness
N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C21H14FN3O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14FN3O/c22-17-8-2-4-10-19(17)25-21(26)16-12-20(14-6-5-11-23-13-14)24-18-9-3-1-7-15(16)18/h1-13H,(H,25,26) |
InChI Key |
OLNJVERJNWEVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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